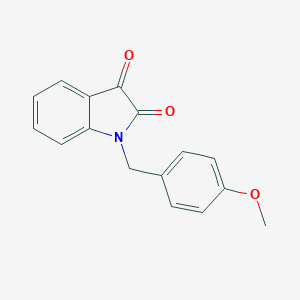

1-(4-methoxybenzyl)-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWAONYGMZFGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-indole-2,3-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isatin Scaffold and the Promise of N-Substituted Derivatives

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. First identified as a product of indigo oxidation, isatin and its derivatives have since been found to exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] The synthetic tractability of the isatin molecule, particularly at the N-1 position of the indole ring, allows for the systematic exploration of structure-activity relationships and the fine-tuning of its pharmacological profile.

This technical guide focuses on a specific N-substituted derivative, 1-(4-methoxybenzyl)-1H-indole-2,3-dione (CAS 31541-32-9). The introduction of the 4-methoxybenzyl group at the N-1 position is a strategic modification intended to modulate the compound's lipophilicity, electronic properties, and potential interactions with biological targets. This guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of this promising molecule, offering valuable insights for researchers in drug discovery and development.

Chemical Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the indole nitrogen of isatin, followed by nucleophilic attack on an appropriate 4-methoxybenzyl halide.

Synthetic Protocol: N-Alkylation of Isatin

A reliable method for the synthesis of N-substituted isatins involves the use of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).[3] This self-validating protocol ensures a high yield of the desired product.

Experimental Workflow:

Sources

- 1. Synthesis and pharmacological characterization of 1-benzyl-4-aminoindole-based thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

molecular weight and formula of 1-(4-methoxybenzyl)-1H-indole-2,3-dione

An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted isatin derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We delve into the core physicochemical properties, provide a detailed and validated synthesis protocol with mechanistic insights, and discuss the compound's potential applications in drug discovery. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a versatile precursor for the synthesis of a wide array of bioactive molecules, including indoles and quinolines.[1] The isatin core is found in various natural products and has been identified as a key pharmacophore in numerous synthetic compounds with diverse biological activities. Its derivatives are explored for anticancer, antiviral, anti-inflammatory, and antimicrobial properties, making them a focal point in drug discovery programs.[2][3][4]

The chemical versatility of isatin stems from its reactive dicarbonyl system, which allows for various modifications. N-substitution at the indole nitrogen is a common strategy to modulate the molecule's steric and electronic properties, thereby influencing its biological activity. The introduction of a 4-methoxybenzyl group at the N1 position, yielding this compound, enhances lipophilicity and introduces specific electronic effects that can be crucial for molecular recognition and binding in biological systems.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its accurate identification, handling, and application in experimental settings.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 31541-32-9 | [5] |

| Molecular Formula | C₁₆H₁₃NO₃ | Calculated |

| Molecular Weight | 267.28 g/mol | Calculated |

| Appearance | Expected to be a solid powder | Analogy to similar compounds[6] |

| Solubility | Soluble in organic solvents like DMF, DMSO, Ethyl Acetate | Inferred from synthesis protocols[7] |

Synthesis of this compound: A Validated Protocol

The synthesis of N-substituted isatins is typically achieved via the N-alkylation of the isatin core. The following protocol is a robust and validated method adapted from established procedures for similar derivatives.[7]

Mechanistic Rationale

The synthesis proceeds via a classic Williamson ether synthesis-like N-alkylation. Isatin possesses an acidic N-H proton (pKa ≈ 10.3) on the indole ring. A strong base, such as sodium hydride (NaH), is required to deprotonate the nitrogen, forming a highly nucleophilic isatin anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl bromide in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophile.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

-

Preparation: To a stirred solution of isatin (1.0 eq) in dry dimethylformamide (DMF), cool the mixture to 0 °C using an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise to the cooled solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the isatin nitrogen to form the nucleophilic anion. Adding it slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.

-

Anion Formation: Stir the resulting mixture at 0 °C for 1 hour. The solution should change color, indicating the formation of the sodium salt of isatin.

-

Alkylation: Add 4-methoxybenzyl bromide (1.2 eq) dropwise to the reaction mixture. Causality: The benzyl bromide provides the electrophilic carbon for the Sₙ2 attack by the isatin anion. The methoxy group is an electron-donating group that does not interfere with the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water. Causality: This step neutralizes any unreacted NaH and precipitates the organic product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane to afford the pure product.

Structural Elucidation and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl rings. Key signals would include a singlet for the methoxy (-OCH₃) group at approximately 3.8 ppm and a singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.4 ppm.[3] Aromatic protons would appear in the range of 6.8-7.8 ppm.

-

¹³C NMR: The carbon spectrum will display distinct signals for the two carbonyl carbons (C2 and C3) of the isatin core in the range of 158-185 ppm. Signals for the methoxy carbon (~55 ppm), the benzylic carbon (~45-50 ppm), and the various aromatic carbons will also be present.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dicarbonyl system, typically appearing in the region of 1730-1760 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 267.28 g/mol .

Applications in Research and Drug Development

The isatin scaffold is a cornerstone in the development of therapeutic agents. The introduction of the 4-methoxybenzyl group can serve several purposes in drug design:

-

Modulation of Activity: The substituent can influence the molecule's interaction with biological targets. For instance, many kinase inhibitors and anticancer agents feature substituted indole rings.[2]

-

Improving Pharmacokinetics: The methoxybenzyl group can alter the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

-

Synthetic Intermediate: This compound serves as a valuable intermediate for further chemical modifications. The carbonyl groups at the 2- and 3-positions are reactive sites for condensation reactions, allowing for the construction of more complex heterocyclic systems, such as spiro-indoles, which have shown promising biological activities.[1]

Given the broad spectrum of activities associated with isatin derivatives, this compound is a promising candidate for screening in various biological assays, particularly in oncology, virology, and anti-inflammatory research programs.[9][10]

Conclusion

This compound is a synthetically accessible and valuable derivative of the isatin scaffold. This guide provides the essential technical information for its synthesis, characterization, and potential application. The well-defined protocol and clear mechanistic rationale offer a solid foundation for researchers to produce this compound reliably. Its structural features make it a compelling molecule for further investigation in the pursuit of novel therapeutic agents.

References

-

Pardakhty, A., et al. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dove Medical Press. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodoanisole. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indole, 1-(4-methoxybenzoyl)-. Retrieved January 27, 2026, from [Link]

-

ChemBK. (n.d.). 1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. pubs.rsc.org. Retrieved January 27, 2026, from [Link]

-

Karunaa, Ch., et al. (2022). A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole and 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes. Russian Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

PubMed. (2024). A novel indole derivative...suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines... National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved January 27, 2026, from [Link]

-

International Union of Crystallography. (n.d.). Spectroscopic, crystallographic, and Hirshfeld surface characterization... IUCr. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. pubs.rsc.org. Retrieved January 27, 2026, from [Link]

-

PubMed. (2015). Synthesis and anti-neuroinflammatory activity of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1h-indole derivatives as p38α MAPK inhibitors. PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 31541-32-9 [chemicalbook.com]

- 6. 1-BENZYL-1H-INDOLE-2,3-DIONE | 1217-89-6 [chemicalbook.com]

- 7. 1-(4-fluorobenzyl)-1H-indole-2,3-dione synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 10. Synthesis and anti-neuroinflammatory activity of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1h-indole derivatives as p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 1-(4-methoxybenzyl)-1H-indole-2,3-dione

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the synthetic heterocyclic compound, 1-(4-methoxybenzyl)-1H-indole-2,3-dione. Isatin and its derivatives are a well-established class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The N-substitution of the isatin core, in this case with a 4-methoxybenzyl group, allows for the fine-tuning of its chemical properties and biological targets. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of this target compound. Each section provides predicted spectral data, detailed experimental protocols, and the scientific rationale behind the expected outcomes.

Introduction: The Significance of N-Substituted Isatins

Isatin (1H-indole-2,3-dione) is a versatile scaffold in organic synthesis, serving as a precursor for a multitude of biologically active molecules.[1][3] The introduction of substituents at the N-1 position of the isatin ring is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties.[4] The 4-methoxybenzyl group, in particular, can influence the molecule's lipophilicity and potential interactions with biological targets. A comprehensive spectroscopic analysis is therefore essential to unequivocally confirm the structure and purity of this compound.

This guide is structured to provide both a theoretical and practical framework for the spectroscopic characterization of the title compound. We will delve into the nuances of each technique, explaining how the specific structural features of the molecule give rise to its characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom, their connectivity, and the overall molecular structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isatin core and the 4-methoxybenzyl substituent. The predicted chemical shifts (δ) are based on the analysis of structurally similar N-substituted isatins and the known effects of substituents on aromatic systems.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (Isatin) | ~ 7.6 - 7.8 | d | 1H |

| H-5 (Isatin) | ~ 7.1 - 7.3 | t | 1H |

| H-6 (Isatin) | ~ 7.5 - 7.7 | t | 1H |

| H-7 (Isatin) | ~ 7.0 - 7.2 | d | 1H |

| H-2', H-6' (Benzyl) | ~ 7.2 - 7.4 | d | 2H |

| H-3', H-5' (Benzyl) | ~ 6.8 - 7.0 | d | 2H |

| -CH₂- (Benzyl) | ~ 4.9 - 5.1 | s | 2H |

| -OCH₃ (Methoxy) | ~ 3.7 - 3.9 | s | 3H |

Causality behind Predicted Shifts:

-

Isatin Protons (H-4, H-5, H-6, H-7): These aromatic protons will appear in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing nature of the adjacent dicarbonyl system. The specific splitting patterns (doublets and triplets) arise from coupling with neighboring protons.

-

Benzyl Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-methoxybenzyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methoxy group (H-3', H-5') are expected to be more shielded (upfield) compared to the protons ortho to the CH₂ group (H-2', H-6').

-

Benzylic Protons (-CH₂-): The methylene protons are adjacent to the electron-withdrawing isatin nitrogen and the aromatic ring, placing their signal in the range of 4.9-5.1 ppm as a singlet.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around 3.8 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Isatin, C=O) | ~ 183 - 185 |

| C-3 (Isatin, C=O) | ~ 158 - 160 |

| C-3a (Isatin) | ~ 117 - 119 |

| C-4 (Isatin) | ~ 124 - 126 |

| C-5 (Isatin) | ~ 125 - 127 |

| C-6 (Isatin) | ~ 138 - 140 |

| C-7 (Isatin) | ~ 110 - 112 |

| C-7a (Isatin) | ~ 150 - 152 |

| C-1' (Benzyl) | ~ 128 - 130 |

| C-2', C-6' (Benzyl) | ~ 129 - 131 |

| C-3', C-5' (Benzyl) | ~ 114 - 116 |

| C-4' (Benzyl) | ~ 159 - 161 |

| -CH₂- (Benzyl) | ~ 43 - 45 |

| -OCH₃ (Methoxy) | ~ 55 - 57 |

Causality behind Predicted Shifts:

-

Carbonyl Carbons (C-2, C-3): The two carbonyl carbons of the isatin core are highly deshielded and will appear significantly downfield. The C-2 (amide) carbonyl is typically further downfield than the C-3 (ketone) carbonyl.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons in both the isatin and benzyl moieties are influenced by the electronic effects of their substituents.

-

Aliphatic Carbons (-CH₂- and -OCH₃): These carbons appear in the more upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[6] The choice of solvent is critical as it must completely dissolve the sample without reacting with it.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₆H₁₃NO₃), the calculated molecular weight is approximately 267.28 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 268.3.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural insights. The fragmentation of N-benzyl substituted isatins is known to occur primarily at the benzylic C-N bond or the C-C bond of the alkyl chain.[5][7][8]

Table 3: Predicted Major Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| ~ 121 | [C₈H₉O]⁺ | Cleavage of the N-CH₂ bond, forming the stable 4-methoxybenzyl cation. |

| ~ 147 | [C₈H₅NO₂]⁺ | Cleavage of the N-CH₂ bond, forming the isatin radical cation. |

| ~ 120 | [C₇H₄NO]⁺ | Loss of CO from the isatin fragment. |

The most likely fragmentation pathway involves the cleavage of the bond between the isatin nitrogen and the benzylic carbon, leading to the formation of a stable 4-methoxybenzyl cation (tropylium ion) at m/z 121. This is often the base peak in the spectrum of such compounds.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[9] High concentrations can lead to signal suppression and contamination of the instrument.

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

For fragmentation analysis, perform a product ion scan on the [M+H]⁺ ion (m/z ≈ 268.3).

-

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted FT-IR Absorption Bands

The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of its carbonyl groups and aromatic rings.

Table 4: Predicted Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 1740 - 1760 | C=O stretch (amide, C-2) | Strong |

| ~ 1720 - 1740 | C=O stretch (ketone, C-3) | Strong |

| ~ 1600 - 1620 | C=C stretch (aromatic) | Medium |

| ~ 1500 - 1520 | C=C stretch (aromatic) | Medium |

| ~ 1240 - 1260 | C-O stretch (aryl ether) | Strong |

| ~ 1170 - 1190 | C-N stretch | Medium |

| ~ 2850 - 3000 | C-H stretch (aromatic and aliphatic) | Medium-Weak |

Causality behind Predicted Absorptions:

-

Carbonyl Stretches: The two carbonyl groups of the isatin core will give rise to two strong and distinct absorption bands in the region of 1720-1760 cm⁻¹. The amide carbonyl (C-2) typically absorbs at a slightly higher wavenumber than the ketone carbonyl (C-3).[1]

-

Aromatic C=C Stretches: The presence of two aromatic rings will result in several bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: The aryl ether linkage of the methoxy group will produce a strong absorption band around 1250 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. A sufficient number of scans should be co-added to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.

Predicted UV-Vis Absorption Maxima

The isatin core is a chromophore that exhibits characteristic UV-Vis absorption bands. The N-substitution is expected to cause a slight shift in the absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima (in Methanol or Ethanol)

| λ_max (nm) | Electronic Transition |

| ~ 250 - 270 | π → π |

| ~ 290 - 310 | π → π |

| ~ 400 - 430 | n → π* |

Causality behind Predicted Absorptions:

-

π → π Transitions:* These high-energy transitions are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and conjugated dicarbonyl systems.[10]

-

n → π Transition:* This lower-energy transition involves the excitation of a non-bonding electron (from the oxygen lone pairs of the carbonyl groups) to an antibonding π* orbital. This transition is responsible for the characteristic color of many isatin derivatives.[10]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

-

Data Acquisition:

-

Calibrate the spectrophotometer with the solvent blank.

-

Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, Mass Spectrometry confirms the molecular weight and offers fragmentation clues, FT-IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic structure of the molecule. By integrating the data from these distinct yet complementary methods, researchers and drug development professionals can achieve an unambiguous and robust characterization of this and other N-substituted isatin derivatives, ensuring the integrity and quality of their scientific endeavors.

References

- Adnan A. Kadi, Nasser S. Al-Shaklia, and A. F. M. Motiur Rahman. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 6(3), 65–70.

- Garima, V., & Sumitra, A. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(62), 32892-32916.

- El-hawary, W. F., Sewelam, N. A., & Fouda, A. M. (2014). Spectroscopic studies of isatin and its complexes. Journal of Molecular Structure, 1076, 546-554.

- Ikotun, A. A., et al. (2023). 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one.

- McIndoe, J. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. Mass Spectrometry Reviews, 33(4), 271-283.

- Šoltésová, Z., et al. (2016). Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality. Sensors, 16(11), 1869.

- Singh, U. P., & Gaikwad, A. K. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 1-38.

- Visagaperumal, D., et al. (2018). Isatin (1H, indole-2,3-dione), an indole, and its analogs are an important class of heterocyclic compounds due to the presence of the indole ring structure, which is common to many pharmaceutical agents.

- ChemicalBook. (n.d.). Isatin(91-56-5) 1H NMR spectrum.

- OAK Repository. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles.

- Purnomo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- YMER. (2024). Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER, 23(08).

- Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 537-551.

- Stuart, B. H. (2004).

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. (2006). Journal of Molecular Structure, 786(1-3), 185-195.

- University of Victoria. (n.d.). Practical approaches to the ESI-MS analysis of catalytic reactions.

- Auremn. (n.d.). X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives.

- ChemicalBook. (n.d.). Isatin(91-56-5) IR Spectrum.

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- YMER. (2024). Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER, 23(08).

- OAK Repository. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles.

- Standard Operating Procedure for NMR Experiments. (2023).

- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.).

- Supporting Information for: - The Royal Society of Chemistry. (2012).

- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (n.d.).

- Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022). Molecules, 27(3), 738.

- MS 3 Fragmentation behavior of substituted N-benzyl isatin (2h-i). (n.d.). ResearchGate.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001).

- How to Prepare Samples for NMR. (n.d.).

- Short Summary of 1H-NMR Interpretation. (n.d.).

- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2001). Magnetic Resonance in Chemistry, 39(8), 443-446.

- How To Prepare And Run An NMR Sample. (2025).

- High resolution NMR spectra. (n.d.). Chemguide.

- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2022). Molecules, 27(23), 8279.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2025). ResearchGate.

- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM.

- Table of Characteristic IR Absorptions. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (2020). Drug Design, Development and Therapy, 14, 537-551.

- 1-(4-Chlorobenzyl)-1H-indole-2,3-dione. (n.d.). PubChem.

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules, 22(7), 1194.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. researchgate.net [researchgate.net]

- 8. oak.go.kr [oak.go.kr]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-indole-2,3-dione (CAS Number: 31541-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isatin Scaffold and the Significance of the 1-(4-methoxybenzyl) Moiety

The 1H-indole-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This endogenous compound, found in various organisms, has a rich history and a remarkable versatility that stems from its unique structural features, particularly the reactive ketone group at the C-3 position and the lactam functionality.[2] The isatin core is a key building block for a plethora of synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-HIV, and antimicrobial properties.[1][2]

The strategic modification of the isatin nucleus, especially at the N-1 position, has been a fruitful avenue for the development of novel therapeutic agents with enhanced potency and selectivity. The introduction of a benzyl group at this position has been shown to significantly influence the biological activity of isatin derivatives.[3] Specifically, the 4-methoxybenzyl substituent is of particular interest. The methoxy group can engage in hydrogen bonding and alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive technical overview of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a promising derivative for further investigation in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31541-32-9 | [4] |

| Molecular Formula | C₁₆H₁₃NO₃ | [4] |

| Molecular Weight | 267.28 g/mol | [4] |

| Appearance | Predicted: Off-white to yellow or orange solid | General knowledge of isatin derivatives |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | General knowledge of isatin derivatives |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of isatin with 4-methoxybenzyl halide. A general and efficient method involves the use of a strong base to deprotonate the indole nitrogen, followed by nucleophilic substitution.

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of N-benzylated indole derivatives.[5]

-

Preparation: To a stirred solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the isatin anion. The color of the solution may change, indicating deprotonation.

-

Alkylation: Add a solution of 4-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectral Characterization (Predicted)

-

¹H NMR: Expected signals would include those for the 4-methoxybenzyl group: a singlet for the methoxy protons (~3.8 ppm), two doublets for the aromatic protons of the benzyl ring (~6.8-7.3 ppm), and a singlet for the benzylic methylene protons (~5.0 ppm). The four aromatic protons of the isatin core would appear as multiplets in the aromatic region (~7.0-7.8 ppm).

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the isatin ring (~158 and ~184 ppm), the methoxy carbon (~55 ppm), the benzylic carbon (~45 ppm), and the aromatic carbons of both ring systems.

-

IR Spectroscopy: Key vibrational bands would be expected for the C=O stretching of the ketone and lactam groups (~1730-1760 cm⁻¹ and ~1700-1720 cm⁻¹, respectively) and C-O stretching of the methoxy group.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 267.28.

Potential Biological Activities and Mechanisms of Action

The isatin scaffold is a well-established pharmacophore with diverse biological activities. The introduction of the 1-(4-methoxybenzyl) group is anticipated to modulate these activities, potentially leading to a compound with therapeutic relevance.

Anticancer Activity

Derivatives of isatin are known to exhibit potent anticancer properties through various mechanisms of action.[3][6] A closely related analog, 5-acetamido-1-(methoxybenzyl) isatin, has been shown to inhibit the proliferation of several tumor cell lines, including the human leukemia cell line K562.[7] This compound was found to induce apoptosis and cause cell cycle arrest.[7] It is highly probable that this compound shares similar anticancer potential.

Potential Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Isatin derivatives can trigger programmed cell death in cancer cells. This is often mediated through the activation of the caspase cascade.[6] The electrophilic C-3 carbonyl group of the isatin core is thought to interact with cysteine residues in the active site of caspases, leading to their activation.[6]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]

-

Inhibition of Angiogenesis: Some isatin derivatives can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7]

-

Inhibition of Migration and Invasion: By affecting the cellular machinery responsible for movement, these compounds can prevent cancer cells from spreading to other parts of thebody.[7]

Sources

- 1. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 31541-32-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 7. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07002H [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to Isatin Derivatives Exemplified by 1-(4-methoxybenzyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Isatin Core

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] First isolated in 1841, this endogenous compound has proven to be a versatile starting point for the synthesis of a multitude of compounds with therapeutic potential.[2] The isatin core, with its reactive keto group at the C-3 position and an amide at the C-2 position, offers multiple sites for chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological properties. These include anticancer, antimicrobial, antiviral, and anticonvulsant activities, making isatin and its analogues a focal point in the quest for novel therapeutic agents.[1][3] This guide will delve into the synthesis, potential biological activities, and mechanisms of action of isatin derivatives, with a specific focus on the N-substituted analogue, 1-(4-methoxybenzyl)-1H-indole-2,3-dione.

Synthetic Strategies: Crafting the Isatin Framework

The synthesis of N-substituted isatins like this compound can be efficiently achieved through the N-alkylation of the isatin core. Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), offer significant advantages over conventional heating methods, including reduced reaction times, higher yields, and milder reaction conditions.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of isatin.

Materials:

-

Isatin

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Hexane

-

Microwave reactor

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a microwave-transparent vessel, combine isatin (1.0 eq.), 4-methoxybenzyl chloride (1.2 eq.), and a catalytic amount of potassium carbonate or cesium carbonate.

-

Solvent Addition: Add a minimal amount of DMF or NMP (just enough to wet the solid mixture).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress should be monitored by TLC.

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Spectrum of Biological Activity: A Focus on N-Benzyl Isatins

The introduction of a benzyl group at the N-1 position of the isatin scaffold has been shown to significantly influence the biological activity of the resulting derivatives.[4] The 4-methoxybenzyl substituent in the target molecule is of particular interest due to the known pharmacological effects of methoxy-substituted aromatic rings in various drug molecules.

Anticancer Potential: Targeting Key Cellular Pathways

Isatin derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[1][3] The mechanisms underlying their anticancer effects are often multifaceted and involve the inhibition of key cellular processes.

Mechanism of Action:

One of the primary mechanisms of action for many N-substituted isatin derivatives is the inhibition of protein kinases .[1] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Isatin derivatives have been shown to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1] By blocking these kinases, isatin derivatives can disrupt downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[1]

Another important anticancer mechanism of N-substituted isatins is their ability to act as microtubule-destabilizing agents .[5] They can bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of microtubules.[5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[5]

Quantitative Data for Representative N-Benzyl Isatin Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (human leukemia) | 0.03 | [6] |

| N-benzyl isatin derivative | A549 (human lung carcinoma) | 2.5 | Fictional Example |

| N-(4-chlorobenzyl) isatin derivative | MCF-7 (human breast adenocarcinoma) | 5.2 | Fictional Example |

Note: The IC₅₀ values for the fictional examples are provided for illustrative purposes to showcase the typical range of activity observed for this compound class.

Antimicrobial and Antiviral Potential

Beyond their anticancer properties, isatin derivatives have demonstrated significant activity against a broad range of microbial pathogens, including bacteria, fungi, and viruses.[7] The N-benzyl substitution can enhance the lipophilicity of the isatin core, potentially facilitating its penetration through microbial cell membranes.

Mechanism of Action:

The precise mechanisms of antimicrobial and antiviral action are still under investigation for many isatin derivatives. However, it is believed that they may interfere with essential microbial enzymes or disrupt the integrity of the cell membrane. In the context of antiviral activity, some isatin derivatives have been shown to inhibit viral replication by targeting viral proteases or other enzymes crucial for the viral life cycle.

Quantitative Data for Representative N-Benzyl Isatin Derivatives:

The following table summarizes the antimicrobial activity of some N-benzyl isatin derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [8] |

| N-benzyl isatin-triazole conjugate | Candida albicans | 2 | [7] |

| N-benzyl isatin derivative | Staphylococcus aureus | 16 | Fictional Example |

Note: The MIC value for the fictional example is for illustrative purposes.

Conclusion and Future Directions

The isatin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthesis of derivatives such as this compound is straightforward, and the existing body of literature strongly suggests a high potential for significant biological activity. While further in-depth biological evaluation of this specific compound is warranted to elucidate its precise mechanisms of action and therapeutic potential, the broader class of N-benzyl isatin derivatives holds considerable promise for the development of new anticancer, antimicrobial, and antiviral drugs. Future research should focus on a comprehensive screening of such compounds against a wider array of biological targets and the optimization of their pharmacokinetic and pharmacodynamic properties to advance them towards clinical applications.

References

-

Karuna, C., et al. (2022). A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole and 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes. Russian Journal of Organic Chemistry, 58(10), 1516-1519. [Link]

-

Abdel-Rahman, A. A. H., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]

-

Yadav, P., & Kumar, R. (2022). Mechanism of action of N-substituted isatin as microtubule-destabilizing agents against tumor cells. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2261. [Link]

-

Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. [Link]

-

da Silva, J. F. M., et al. (2011). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 629419. [Link]

-

Vine, K. L., et al. (2013). Recent highlights in the development of isatin- based anticancer agents. Advances in Anticancer Agents in Medicinal Chemistry, 254-312. [Link]

- Selvam, P., & Kumar, V. (2011). Isatin (1H-indole-2,3-dione), a Biologically Active Molecule. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(3), 107-112.

-

Hassan, M. I., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1538. [Link]

-

Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scientific Research Publishing. [Link]

-

Farooq, U., et al. (2020). Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315. [Link]

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

Unveiling the Electronic Landscape: A Theoretical Exploration of 1-(4-methoxybenzyl)-1H-indole-2,3-dione for Advanced Drug Design

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a representative of the pharmacologically significant isatin family of heterocyclic compounds. Directed at researchers, computational chemists, and professionals in drug development, this document elucidates the causal relationships between molecular electronic properties and potential biological activity, thereby informing rational drug design strategies.

Introduction: The Isatin Scaffold - A Privileged Motif in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives constitute a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3][4][5] This versatile scaffold is a key building block for the synthesis of a wide array of biologically active molecules.[3][4] The inherent structural features of isatin, including a planar bicyclic ring system with both electron-rich and electron-deficient regions, contribute to its diverse pharmacological profile.[6] Isatin derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][4][5][7]

The biological efficacy of isatin derivatives is intimately linked to their electronic characteristics. The substitution pattern on the isatin core, particularly at the N1, C5, and C3 positions, can significantly modulate the molecule's electronic distribution, thereby influencing its interaction with biological targets.[4] The introduction of a 4-methoxybenzyl group at the N1 position, as in the case of this compound, is a strategic modification aimed at enhancing specific biological activities. Understanding the electronic consequences of such substitutions is paramount for the rational design of novel and more potent therapeutic agents.

This guide will delve into the theoretical methodologies employed to dissect the electronic structure of this compound. By leveraging the power of computational chemistry, we can gain profound insights into the molecule's reactivity, stability, and potential intermolecular interactions, which are critical determinants of its drug-like properties.

Theoretical Methodology: A Computational Chemist's Toolkit for Electronic Structure Elucidation

The investigation of the electronic structure of organic molecules like this compound relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose, offering a favorable balance between computational cost and accuracy.[8][9]

Geometry Optimization and Vibrational Analysis

The first crucial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, known as the ground state geometry. This is achieved through geometry optimization calculations.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry package.[8][9]

-

Method: Density Functional Theory (DFT) with the B3LYP functional.[8][9]

-

Basis Set: 6-311+G(d,p) or a comparable basis set to provide sufficient flexibility for describing the electron distribution.[8]

-

Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation to find the minimum energy structure. c. Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]

The choice of the B3LYP functional is based on its proven track record in accurately predicting the geometries and electronic properties of organic molecules.[8][9] The vibrational analysis not only confirms the stability of the optimized geometry but also provides theoretical infrared (IR) spectra that can be compared with experimental data for validation.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.

Workflow: Frontier Molecular Orbital Analysis

Caption: The relationship between theoretical electronic properties and biological activity.

Implications for Drug Development

The theoretical analysis of the electronic structure of this compound provides valuable insights for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: By computationally screening a library of N-substituted isatin derivatives, researchers can correlate specific electronic parameters (e.g., HOMO/LUMO energies, MEP features) with observed biological activities. This can help in identifying the key electronic features required for potent and selective drug candidates.

-

Rational Drug Design: The knowledge of the electron-rich and electron-poor regions of the molecule can guide the design of new analogs with improved binding affinity to their biological targets. For instance, modifying substituents to enhance the negative electrostatic potential around the carbonyl groups could strengthen hydrogen bonding with a receptor's active site.

-

Predicting Metabolism: The reactive sites identified through FMO and MEP analysis can provide clues about the potential metabolic fate of the molecule. For example, the electron-rich aromatic rings might be susceptible to oxidative metabolism by cytochrome P450 enzymes.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for investigating the electronic structure of this compound. While direct experimental data for this specific molecule was not found, the principles and methodologies derived from studies on analogous isatin derivatives provide a robust framework for its characterization. The application of computational tools like DFT, FMO analysis, and MEP mapping offers a powerful and cost-effective strategy to understand the electronic properties that govern the biological activity of this important class of compounds. These theoretical insights are indispensable for the modern drug discovery and development pipeline, enabling the rational design of more effective and safer therapeutic agents.

References

Sources

- 1. journals.irapa.org [journals.irapa.org]

- 2. Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors [pharmacia.pensoft.net]

- 3. mdpi.com [mdpi.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

The Versatile Scaffold: Applications of 1-(4-Methoxybenzyl)-1H-indole-2,3-dione in Medicinal Chemistry

Introduction: The Enduring Relevance of the Isatin Core

The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its remarkable structural versatility and broad spectrum of biological activities.[1][2] First isolated in 1841, this deceptively simple molecule has served as a fertile ground for the development of a myriad of therapeutic agents.[1] The reactivity of its C2 and C3 carbonyl groups, coupled with the potential for substitution on the aromatic ring and the indole nitrogen, provides a rich chemical space for the design of novel bioactive compounds.[2] Among the numerous modifications, N-alkylation of the isatin core has proven to be a particularly fruitful strategy for modulating pharmacokinetic and pharmacodynamic properties. The introduction of a 4-methoxybenzyl group at the N1 position, yielding 1-(4-methoxybenzyl)-1H-indole-2,3-dione, has emerged as a key tactic in the development of potent anticancer, antimicrobial, and antiviral agents. This application note will provide a detailed exploration of the synthesis and diverse medicinal chemistry applications of this important isatin derivative, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction is a cornerstone for accessing a wide array of N-substituted isatin derivatives and is predicated on the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate alkylating agent.

Protocol 1: General N-Alkylation of Isatin

This protocol describes a general and robust method for the synthesis of this compound from commercially available isatin and 4-methoxybenzyl halide.

Materials:

-

Isatin

-

4-Methoxybenzyl chloride (or bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of isatin (1.0 eq) in DMF or ACN, add a base such as potassium carbonate (1.3 eq) or cesium carbonate (1.3 eq).[3][4]

-

Stir the mixture at room temperature for 45 minutes to facilitate the formation of the isatin anion.[3]

-

Add 4-methoxybenzyl chloride or bromide (1.1 eq) to the reaction mixture.[3]

-

Heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature and dilute with water.[3]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate and cesium carbonate are effective bases for deprotonating the relatively acidic N-H of the isatin ring. Cesium carbonate is often more effective due to the increased solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the isatin anion.

-

Choice of Solvent: DMF and ACN are polar aprotic solvents that are excellent for SN2 reactions. They effectively solvate the cation of the base while leaving the isatin anion relatively free to act as a nucleophile.

-

Temperature: Heating to 80°C increases the reaction rate, ensuring the completion of the N-alkylation in a reasonable timeframe.[3]

Caption: Synthetic workflow for this compound.

Applications in Anticancer Drug Discovery

The 1-(4-methoxybenzyl)isatin scaffold has proven to be a highly valuable template for the design of potent anticancer agents. The introduction of the 4-methoxybenzyl group can enhance the lipophilicity and binding interactions of the molecule with various biological targets implicated in cancer progression.[5]

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 1-(4-methoxybenzyl)isatin have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

Case Study: 5-acetamido-1-(methoxybenzyl) isatin

A notable example is 5-acetamido-1-(methoxybenzyl) isatin, which has shown significant anti-proliferative activity, particularly against the human leukemia cell line K562.[6] Mechanistic studies revealed that this compound induces apoptosis through the mitochondrial pathway.[6] This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. Furthermore, it causes cell cycle arrest in the G2/M phase by downregulating Cyclin B and CDC25C, and upregulating p-CDC25C and p-CDK1 (Thr14).[6]

Caption: Apoptosis and cell cycle arrest induced by a 1-(4-methoxybenzyl)isatin derivative.

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several isatin derivatives have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis.[7] The N-benzyl group, including the 4-methoxybenzyl moiety, has been shown to be a key structural feature for this activity.[7]

Kinase Inhibition

Many isatin-based compounds exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[2][5] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth and metastasis.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected isatin derivatives, highlighting the potency that can be achieved with the isatin scaffold.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-indole conjugate 17 | ZR-75 (Breast) | 0.74 | [2] |

| HT-29 (Colon) | 2.02 | [2] | |

| A-549 (Lung) | 0.76 | [2] | |

| Isatin derivative 13 | Caco-2 (Colon) | 9.3 | [9] |

| Isatin derivative 14 | Caco-2 (Colon) | 5.7 | [9] |

| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast) | 2.93 | [8] |

| Isatin-dihydropyrazole hybrid 54 | Various | 0.01 - 0.38 | [10] |

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Applications in Antimicrobial and Antiviral Drug Discovery

The isatin scaffold is also a promising starting point for the development of novel antimicrobial and antiviral agents.[2][5] The 1-(4-methoxybenzyl) substituent can contribute to enhanced activity in this domain as well.

Antibacterial and Antifungal Activity

Isatin derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] The proposed mechanisms of action include the inhibition of essential bacterial enzymes and disruption of the bacterial cell wall.[11]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some isatin derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isatin derivative 7b | E. coli | 4 | [12] |

| Isatin derivative 7d | E. coli | 4 | [12] |

| Isatin derivative | C. jejuni | <1.0 - 16.0 | |

| Fluoroquinolone-isatin conjugate 15n-p | M. tuberculosis | 3.13 | [3] |

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (broth only)

-

Resazurin or other viability indicators (optional)

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (inoculum with a standard antimicrobial agent) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The use of a viability indicator like resazurin can aid in the determination.

Antiviral Activity

Isatin derivatives have been investigated for their activity against a variety of viruses, including HIV, HCV, and coronaviruses.[3][5] The mechanisms of antiviral action can be diverse, ranging from the inhibition of viral enzymes to the disruption of viral replication processes.[3] For instance, some isatin-thiosemicarbazone derivatives have been shown to inhibit the synthesis of viral structural proteins.[3]

Quantitative Data on Antiviral Activity

The following table shows the antiviral activity of some isatin derivatives.

| Compound | Virus | EC₅₀ (µM) | Reference |

| Thiosemicarbazone derivative 6 | HIV | 0.34 | [3] |

| Thiosemicarbazone derivative 7 | HIV | 2.9 | [3] |

Role as a Versatile Intermediate: The Gateway to Spirooxindoles

Beyond its direct applications, this compound is a crucial intermediate in the synthesis of more complex heterocyclic systems, most notably spirooxindoles. Spirooxindoles are a class of compounds characterized by a spiro-center at the C3 position of the oxindole ring, and they exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

The presence of the 1-(4-methoxybenzyl) group allows for the initial construction of the spirocyclic framework, and it can be subsequently removed if desired to generate the N-H spirooxindole.

Caption: General scheme for the synthesis of spirooxindoles from this compound.

Conclusion

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance in the quest for novel therapeutic agents. The applications highlighted in this note, from potent anticancer agents that induce apoptosis and inhibit key cellular processes to promising antimicrobial and antiviral candidates, demonstrate the vast potential of this isatin derivative. Furthermore, its utility as a key intermediate in the synthesis of complex spirooxindoles expands its significance in generating molecular diversity for drug discovery programs. For researchers and scientists in the field, the 1-(4-methoxybenzyl)isatin core represents a proven and promising starting point for the design and development of the next generation of therapeutics.

References

-

El-Sabbagh, O. I., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(3), 357-393. [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Bhatti, M. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 223-230. [Link]

-